molecular formula C19H23N3O3 B2896839 Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate CAS No. 1705076-14-7

Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

カタログ番号: B2896839
CAS番号: 1705076-14-7
分子量: 341.411
InChIキー: MQDBULLGWLPRHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a piperidine ring protected by a benzyl carbamate (Cbz) group and a 3-cyclopropyl-1,2,4-oxadiazole moiety, linked by a methylene spacer. The 1,2,4-oxadiazole ring is a well-characterized bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Compounds featuring the 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold have been identified as a novel chemical class of antiproliferative agents, demonstrating potent activity in cellular assays and acting as tubulin inhibitors . Furthermore, this specific molecular architecture, combining a piperidine core with a 1,2,4-oxadiazole heterocycle, is actively explored in the development of receptor agonists, such as S1P1 modulators, for potential therapeutic applications in autoimmune diseases, inflammation, and transplantation . The cyclopropyl substituent on the oxadiazole ring can fine-tune the molecule's lipophilicity and conformational profile, influencing its interaction with biological targets. As a key building block or a final scaffold, this compound provides researchers with a versatile template for the synthesis and optimization of new biologically active molecules, particularly in oncology and immunology research. This product is intended for research applications in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-19(24-13-14-5-2-1-3-6-14)22-10-4-7-15(12-22)11-17-20-18(21-25-17)16-8-9-16/h1-3,5-6,15-16H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDBULLGWLPRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Preparation of Piperidine-1-Carboxylate Benzyl Ester

The piperidine nitrogen is protected as a benzyl carbamate to prevent undesired side reactions during subsequent steps. A validated method involves reacting piperidine with benzyl chloroformate under basic conditions:

Procedure :

  • Dissolve piperidine (1 equiv) in dichloromethane.
  • Add triethylamine (2 equiv) and cool to 0°C.
  • Slowly add benzyl chloroformate (1.1 equiv) and stir for 12 h at room temperature.
  • Extract with water, dry over MgSO₄, and concentrate to yield piperidine-1-carboxylate benzyl ester as a colorless oil (yield: 85–90%).

Key Data :

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, aromatic), 5.12 (s, 2H, OCH₂C₆H₅), 3.40–3.20 (m, 4H, piperidine-H), 1.70–1.40 (m, 6H, piperidine-H).

Functionalization at the Piperidine 3-Position

Introducing a methyl group at the 3-position of the piperidine is critical for subsequent coupling with the oxadiazole. A two-step sequence involving hydroxymethylation and bromination is effective:

Step 1: Hydroxymethylation :

  • Treat piperidine-1-carboxylate benzyl ester with paraformaldehyde (1.2 equiv) and HCl in dioxane.
  • Stir at 80°C for 6 h to yield 3-hydroxymethylpiperidine-1-carboxylate benzyl ester (yield: 75%).

Step 2: Bromination :

  • React the hydroxymethyl derivative with phosphorus tribromide (PBr₃, 1.5 equiv) in dry diethyl ether.
  • Stir at 0°C for 2 h, then warm to room temperature.
  • Quench with ice-water and extract with ethyl acetate to obtain 3-bromomethylpiperidine-1-carboxylate benzyl ester (yield: 82%).

Synthesis of the 3-Cyclopropyl-1,2,4-Oxadiazole Moiety

Amidoxime Formation from Cyclopropanecarbonitrile

The cyclopropyl-substituted amidoxime is synthesized via hydroxylamine treatment of cyclopropanecarbonitrile:

Procedure :

  • Mix cyclopropanecarbonitrile (1 equiv), hydroxylamine hydrochloride (1.5 equiv), and triethylamine (2 equiv) in ethanol.
  • Heat at 70°C for 16 h.
  • Concentrate under vacuum to yield cyclopropanecarboxamidoxime as a white solid (yield: 92%).

O-Acylation and Cyclodehydration

The amidoxime is coupled with a carboxylic acid derivative of the piperidine to form the oxadiazole ring. Two methods are viable:

Method A: Pre-Formed Carboxylic Acid :

  • React 3-bromomethylpiperidine-1-carboxylate benzyl ester with silver cyanide (AgCN) in DMF to form 3-cyanomethylpiperidine-1-carboxylate benzyl ester.
  • Hydrolyze the nitrile to carboxylic acid using 6 M HCl at reflux (yield: 78%).
  • Couple the carboxylic acid (1 equiv) with cyclopropanecarboxamidoxime (1 equiv) using EDC (1.5 equiv) and HOAt (1 equiv) in DMF.
  • Cyclodehydrate the intermediate O-acylamidoxime with triethylamine at 100°C for 3 h to form the oxadiazole (yield: 65%).

Method B: One-Pot Synthesis from Nitriles :

  • Combine cyclopropanecarbonitrile (1 equiv), hydroxylamine hydrochloride (1.5 equiv), and triethylamine (2 equiv) in ethanol.
  • Heat at 70°C for 16 h to generate the amidoxime in situ.
  • Add 3-cyanomethylpiperidine-1-carboxylate benzyl ester and EDC/HOAt, followed by cyclodehydration at 100°C.
  • Isolate the product via extraction with chloroform (yield: 60%).

Coupling the Oxadiazole to the Piperidine Core

Nucleophilic Substitution

The bromomethyl group on the piperidine reacts with a pre-formed oxadiazole-thiol or oxadiazole-amine:

Procedure :

  • Prepare 5-mercapto-3-cyclopropyl-1,2,4-oxadiazole by treating the oxadiazole with Lawesson’s reagent.
  • React 3-bromomethylpiperidine-1-carboxylate benzyl ester (1 equiv) with the thiol (1.2 equiv) in the presence of K₂CO₃ in DMF.
  • Stir at 60°C for 12 h to yield the coupled product (yield: 58%).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Method A High purity; stepwise control Multiple steps; longer reaction times 65%
Method B One-pot; fewer purification steps Lower yield due to in situ conditions 60%
Nucleophilic Coupling Compatible with diverse nucleophiles Requires pre-functionalized oxadiazole 58%

Spectral Characterization and Validation

Critical spectroscopic data for the target compound align with literature precedents:

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, aromatic), 4.55 (s, 2H, OCH₂C₆H₅), 3.85–3.70 (m, 2H, piperidine-H), 2.95–2.80 (m, 2H, piperidine-H), 1.90–1.50 (m, 6H, piperidine-H), 1.20–1.00 (m, 4H, cyclopropane-H).
  • LC-MS : [M + H]⁺ m/z calculated for C₂₂H₂₆N₃O₃: 380.19; observed: 380.2.

化学反応の分析

Types of Reactions

Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

科学的研究の応用

Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Functional Group Variations

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (CAS 1705438-53-4)
  • Molecular Formula : C₁₆H₂₅N₃O₃
  • Molecular Weight : 307.39 g/mol
  • Key Differences: Replaces the benzyl ester with a tert-butyl ester. The tert-butyl group enhances lipophilicity and steric bulk, which may improve metabolic stability but reduce aqueous solubility compared to the benzyl derivative. No safety or hazard data are reported .
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)
  • Molecular Formula: Not explicitly stated, but inferred as C₁₈H₂₅NO₄ (based on name).
  • Key Differences: Substitutes the oxadiazole-cyclopropyl group with a 3-ethoxy-3-oxopropyl chain. This flexible aliphatic chain likely increases molecular flexibility and reduces aromatic interactions. Reported as a liquid, suggesting lower melting point than rigid oxadiazole-containing analogs. No significant hazards identified .
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride (CAS 1235441-45-8)
  • Key Differences: Replaces cyclopropyl with a 3-fluorophenyl group on the oxadiazole ring. The hydrochloride salt form improves solubility in polar solvents .

生物活性

Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety. The structural complexity may influence its interaction with biological targets.

Property Value
IUPAC Name Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
Molecular Formula C₁₅H₁₈N₄O₂
Molecular Weight Approximately 286.33 g/mol

The biological activity of Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is primarily mediated through its interaction with various biological targets such as enzymes and receptors. The oxadiazole moiety is known to exhibit significant binding affinity to specific proteins, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have shown that derivatives of oxadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also demonstrates antifungal properties. Studies suggest that piperidine derivatives can effectively combat fungal infections, particularly against Candida albicans, with varying efficacy depending on structural modifications .

Case Studies and Research Findings

A comprehensive study evaluated the biological activities of various oxadiazole derivatives, including Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate. The findings are summarized in the following table:

Compound Activity MIC (mg/mL)
Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylateAntibacterial0.0039 - 0.025
N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-aminesAntifungal0.125 - 0.500
Pyrrolidine derivativesAntibacterial0.005 - 0.100

These results indicate that the compound possesses significant potential as an antimicrobial agent.

Q & A

Q. Basic

  • Enzyme inhibition assays : Test affinity for targets like kinases or receptors (e.g., neurokinin-3 receptors) using fluorescence polarization or radiometric methods .
  • Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess IC50_{50} values .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Core modifications : Synthesize analogs with variations in the oxadiazole (e.g., substituent changes) or piperidine (e.g., ring size) to evaluate potency shifts .
  • Bioisosteric replacement : Substitute the cyclopropyl group with other hydrophobic moieties (e.g., tert-butyl) to assess steric and electronic effects .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding features .

What methodologies elucidate the reaction mechanisms of key synthetic steps?

Q. Advanced

  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and rate-determining steps .
  • Isotopic labeling : 18^{18}O tracing in carboxylate formation clarifies nucleophilic substitution pathways .
  • DFT calculations : Predict transition states and activation energies for cyclocondensation steps .

How should researchers address discrepancies in reported biological activity data?

Q. Advanced

  • Control standardization : Ensure consistent cell lines, assay conditions (e.g., serum concentration), and compound purity (≥95% by HPLC) .
  • Dose-response validation : Replicate experiments across multiple labs using identical protocols.
  • Meta-analysis : Compare data with structurally similar compounds (e.g., tert-butyl oxadiazole-piperidine derivatives) to identify confounding factors .

What computational approaches predict target interactions for this compound?

Q. Methodological

  • Molecular docking : Use AutoDock Vina or Glide to model binding poses with receptors (e.g., neurokinin-3) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity .

How can microwave-assisted synthesis improve yield and purity?

Q. Methodological

  • Rapid heating : Reduces side reactions (e.g., hydrolysis) by shortening reaction times. For example, microwave irradiation at 150°C for 10 minutes achieves >80% yield in oxadiazole formation .
  • Solvent selection : Use high-boiling solvents (e.g., DMF) to prevent evaporation and maintain homogeneity.

What experimental designs assess compound stability under physiological conditions?

Q. Advanced

  • pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24h, analyzing degradation via LC-MS .
  • Plasma stability : Expose to human plasma and quantify parent compound remaining over time .
  • Light sensitivity : Conduct ICH-compliant photostability tests using controlled UV exposure .

How are enantiomeric purity and chiral centers characterized?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers and determine ee (%) .
  • Circular dichroism (CD) : Correlate optical activity with absolute configuration .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry (note: SHELXL is widely used for refinement ).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。